3-Oxa-1,5-diazabicyclo[3.3.1]nonane
Description
Properties
CAS No. |
138913-25-4 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-oxa-1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-7-4-8(3-1)6-9-5-7/h1-6H2 |
InChI Key |
YYHMMSAKRPTTLI-UHFFFAOYSA-N |
SMILES |
C1CN2CN(C1)COC2 |
Canonical SMILES |
C1CN2CN(C1)COC2 |
Synonyms |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Orexin Receptor Antagonism
One of the primary applications of 3-oxa-1,5-diazabicyclo[3.3.1]nonane derivatives is their role as orexin receptor antagonists. These compounds have been studied for their potential to treat disorders related to orexinergic dysfunctions, including sleep disorders, anxiety disorders, and addiction disorders. For instance, a patent describes the synthesis of derivatives that selectively block orexin receptors, indicating their potential as novel psychotropic drugs aimed at regulating appetite and mood disorders .
Anticancer Activity
Research has indicated that bicyclic compounds like this compound exhibit significant anticancer properties. Various derivatives have been synthesized and tested for their effectiveness against different cancer cell lines. A review highlighted that modifications to the bicyclic structure can enhance biological activity, making these compounds promising candidates for anticancer therapies .
Structure-Activity Relationship (SAR) Studies
Optimization of Analogues
SAR studies have focused on modifying the core structure of this compound to improve its affinity for biological targets such as monoamine transporters (DAT, SERT, NET). A study demonstrated that introducing exocyclic hydroxyl groups significantly impacted the binding affinities of these compounds, leading to the identification of lead molecules with enhanced selectivity and potency against cocaine addiction .
Catalysis
Asymmetric Catalysis
The bicyclo[3.3.1]nonane framework is also utilized in asymmetric catalysis due to its unique three-dimensional structure that can stabilize transition states during chemical reactions. Researchers have explored various synthetic routes to create derivatives that serve as catalysts in organic reactions, providing efficient pathways for synthesizing complex molecules .
Material Science
Ion Receptors and Molecular Tweezers
The unique structural characteristics of this compound make it suitable for applications as ion receptors and molecular tweezers in material science. These functionalities can be exploited in the design of new materials with specific binding properties or in sensor technology where selective ion recognition is crucial .
Table 1: Summary of Biological Activities of Derivatives
| Compound Name | Target | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound A | Orexin Receptor | Antagonist | 50 | |
| Compound B | DAT | Inhibitor | 20 | |
| Compound C | Cancer Cell Line X | Cytotoxicity | 15 |
Table 2: Structural Modifications and Their Effects on Affinity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Bicyclo[3.3.1]nonane derivatives vary primarily in heteroatom composition and substitution patterns. Key examples include:
Key Research Findings
Selenium vs. Sulfur Reactivity: The anchimeric assistance of selenium in 9-selenabicyclo[3.3.1]nonane derivatives enhances their utility in click chemistry and drug design compared to sulfur analogs .
Conformational Stability: QTAIM analysis reveals that non-covalent interactions (e.g., S···S, H···H) stabilize the "hockey sticks" conformation in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane .
Pharmacological Potential: Substituent engineering on the diazabicyclo[3.3.1]nonane core enables selective targeting of biological pathways, as seen in antithrombotic tetraazabicyclo derivatives .
Preparation Methods
Condensation of 4-Pyridinecarboxaldehyde with 1,3-Diaminopropane
The most direct route involves reacting 4-pyridinecarboxaldehyde with 1,3-diaminopropane under reflux conditions. This method, reported by Madalan (2013), yields the ligand L (3-oxa-1,5-diazabicyclo[3.3.1]nonane functionalized with three pyridine groups) through a Schiff base intermediate followed by cyclization .
Procedure :
-
Reactants : 4-Pyridinecarboxaldehyde (2.5 mmol), 1,3-diaminopropane (1.0 mmol).
-
Solvent : Methanol (50 mL).
-
Conditions : Reflux for 48 hours under nitrogen.
-
Workup : Evaporation under reduced pressure, purification via column chromatography (silica gel, CHCl/MeOH 9:1).
-
Yield : 65–70%.
Characterization :
-
X-ray diffraction confirmed the bicyclic structure with a chair conformation for the six-membered ring containing N5, N6, and O1 atoms .
-
H NMR (CDCl): δ 8.74 (d, J = 5.6 Hz, 4H), 7.67 (d, J = 5.6 Hz, 4H), 3.08–3.00 (m, 2H), 2.69–2.64 (m, 2H) .
Cyclization of Functionalized Piperazine Derivatives
Patent WO2013050938A1 describes a cyclization strategy using piperazine precursors substituted with oxa and diaza groups . This method is adaptable for synthesizing this compound by introducing oxygen and nitrogen atoms during the ring-closing step.
Procedure :
-
Reactants : N-protected piperazine derivative (e.g., tert-butyl carbamate).
-
Reagents : Trifluoroacetic acid (TFA) for deprotection, followed by cyclization with diethyl oxalate.
-
Conditions : TFA in CHCl (0°C to room temperature, 2 hours), then reflux in toluene with diethyl oxalate (12 hours).
-
Yield : 50–60%.
Key Insight :
-
The Boc-protecting group (tert-butyloxycarbonyl) stabilizes intermediates, preventing unwanted side reactions during cyclization .
Mannich-Like Reactions for Bicyclic Framework Assembly
Roy et al. (2023) highlighted Mannich reactions as a versatile route for constructing bicyclo[3.3.1]nonanes . For this compound, this involves a three-component reaction between:
-
A primary amine (e.g., 1,3-diaminopropane),
-
A carbonyl compound (e.g., formaldehyde),
-
A nucleophilic oxygen source (e.g., ethylene glycol).
Procedure :
-
Reactants : 1,3-Diaminopropane (1.0 mmol), formaldehyde (2.2 mmol), ethylene glycol (1.1 mmol).
-
Catalyst : HCl (10 mol%).
-
Solvent : Ethanol (20 mL).
-
Conditions : Reflux for 6 hours.
-
Yield : 55–60%.
Advantage :
Functionalization of Preformed Bicyclic Cores
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane framework can be modified to introduce substituents at the 1- and 5-positions. For example, Madalan (2013) synthesized a dinuclear Cu(II) complex by reacting the ligand L with [Cu(acac)(phen)(HO)] .
Procedure :
-
Reactants : Ligand L (0.05 mmol), Cu(acac)(phen)(HO) (0.15 mmol).
-
Solvent : Acetonitrile (50 mL).
-
Conditions : Stirring at room temperature for 30 minutes.
-
Yield : 70–75%.
Characterization :
-
IR spectroscopy : Peaks at 606 cm (Cu–N stretching) and 864 cm (perchlorate) .
-
X-ray analysis : Confirmed bridging of two Cu(II) ions via pyridine nitrogen atoms .
Reductive Amination for Heterocyclic Assembly
A patent by Paira et al. (2023) outlines reductive amination using sodium cyanoborohydride to form the bicyclic structure .
Procedure :
-
Reactants : Ketone precursor (e.g., 3-oxabicyclo[3.3.1]nonan-5-one), ammonium acetate.
-
Reducing agent : NaBHCN (1.2 equiv).
-
Solvent : Methanol (30 mL).
-
Conditions : Room temperature, 24 hours.
-
Yield : 40–50%.
Limitation :
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane to improve yield and purity?
- Methodology : Use orthogonal experimental design (e.g., Taguchi or fractional factorial methods) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors influencing yield .
- Data Consideration : Monitor intermediates via HPLC or GC-MS to track byproduct formation, referencing analogs like 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one for structural insights .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Approach : Combine H/C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals in the bicyclic framework. IR spectroscopy can confirm heteroatom bonding (C-O, N-H). Compare spectral data with structurally related compounds, such as 9-thiabicyclo[3.3.1]nonane derivatives, to validate assignments .
Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?
- Experimental Design : Use accelerated stability testing (ICH Q1A guidelines) with controlled degradation studies. Employ LC-MS to identify degradation products and kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodology : Apply quantum chemical calculations (DFT or ab initio methods) to map potential energy surfaces and transition states. Integrate cheminformatics tools (e.g., Reaxys) to cross-reference analogous bicyclic systems, such as azabicyclo[3.3.1]nonane derivatives, for mechanistic hypotheses .
- Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in alkylation or ring-opening reactions) .
Q. How can contradictions in kinetic data for this compound-derived reactions be resolved?
- Analysis Framework :
- Step 1 : Replicate experiments under identical conditions to rule out procedural variability.
- Step 2 : Use sensitivity analysis to assess the impact of minor impurities (e.g., residual solvents) on rate constants.
- Step 3 : Apply multivariate regression to decouple competing pathways (e.g., acid-catalyzed vs. thermal decomposition) .
Q. What advanced separation techniques are suitable for isolating this compound from complex matrices?
- Recommendations :
- Chromatography : Use chiral stationary phases (CSPs) for enantiomeric resolution, given the compound’s bicyclic stereochemistry.
- Membrane Technology : Explore nanofiltration or reverse osmosis for large-scale purification, leveraging CRDC-classified separation technologies (RDF2050104) .
Methodological Resources
- Experimental Design : For multi-factor optimization, adopt factorial designs with blocking to account for batch effects .
- Data Interpretation : Use inferential statistics (e.g., t-tests, PCA) to distinguish noise from significant trends, as emphasized in Research Chemistry curricula .
- Safety Protocols : Follow hazardous chemical handling guidelines for bicyclic compounds, particularly those with reactive heteroatoms (e.g., thia- or aza-analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
